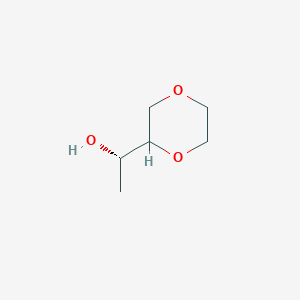
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one, also known as EFdA, is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is being studied for its potential use in the treatment of HIV/AIDS. EFdA was first synthesized in 2005 by researchers at Emory University and has since been the subject of numerous scientific studies.
Mechanism Of Action
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is incorporated into the viral DNA chain, which prevents the virus from replicating. This mechanism of action is similar to other NRTIs, but 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to be more potent and have a higher barrier to resistance.
Biochemical And Physiological Effects
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to have a low toxicity profile and minimal side effects in preclinical studies. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has also been shown to have a long half-life, which could potentially allow for once-daily dosing. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to be effective against a wide range of HIV strains, including those that are resistant to other NRTIs.
Advantages And Limitations For Lab Experiments
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has several advantages for use in lab experiments. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is highly potent and has a high barrier to resistance, making it a valuable tool for studying HIV replication. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has also been shown to have a low toxicity profile, which makes it a safer alternative to other NRTIs. However, the complex synthesis process and high cost of 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one limit its availability for use in lab experiments.
Future Directions
There are several future directions for research on 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one. One area of focus is the development of new 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one derivatives that have improved pharmacokinetic properties. Another area of focus is the development of combination therapies that include 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one and other antiretroviral drugs. Finally, there is a need for further research on the long-term safety and efficacy of 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in humans.
Synthesis Methods
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a complex molecule that requires a multi-step synthesis process. The synthesis of 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves the use of various reagents and catalysts to create the desired molecular structure. The synthesis process is time-consuming and requires a high level of expertise in organic chemistry.
Scientific Research Applications
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been the subject of numerous scientific studies due to its potential use in the treatment of HIV/AIDS. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to be highly effective at inhibiting the replication of HIV in vitro and in vivo. In addition, 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to have a high barrier to resistance, making it a promising candidate for long-term treatment of HIV/AIDS.
properties
IUPAC Name |
3-(4-ethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c1-4-17-8-10-19(11-9-17)26(30)22-16-29(15-18-6-5-7-20(28)12-18)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBHRPMMKJOYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)

![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)
![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)



![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![Ethyl 1-[(4-propoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2896069.png)